molecular formula C17H18N2O5S2 B11076464 N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B11076464
M. Wt: 394.5 g/mol
InChI Key: XJXLDZPRLJTYMA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, sulfonamide group introduction, and the attachment of the methoxyphenoxyethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C17H18N2O5S2/c1-19-15-8-7-14(11-16(15)25-17(19)20)26(21,22)18-9-10-24-13-5-3-12(23-2)4-6-13/h3-8,11,18H,9-10H2,1-2H3

InChI Key

XJXLDZPRLJTYMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)OC)SC1=O

Origin of Product

United States

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